

# Technical Support Center: Overcoming Poor Aqueous Solubility of Valsartan

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: *Valsartan disodium*

Cat. No.: *B12737899*

[Get Quote](#)

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working to enhance the aqueous solubility of valsartan.

## Frequently Asked Questions (FAQs)

**Q1:** What are the primary challenges associated with the aqueous solubility of valsartan?

Valsartan is classified as a Biopharmaceutical Classification System (BCS) Class II drug, which means it has high permeability but low aqueous solubility.<sup>[1][2][3]</sup> This poor solubility is a significant hurdle as it can lead to low and variable oral bioavailability, estimated to be around 23-25%.<sup>[2][4][5]</sup> The solubility of valsartan is also pH-dependent, exhibiting poor solubility in acidic environments, which can further complicate its dissolution in the gastrointestinal tract.<sup>[6][7]</sup> Overcoming this challenge is crucial for improving the therapeutic efficacy and ensuring consistent drug absorption.

**Q2:** What are the most common strategies to enhance the solubility of valsartan?

Several techniques have been successfully employed to improve the aqueous solubility and dissolution rate of valsartan. These include:

- **Solid Dispersions:** Dispersing valsartan in a hydrophilic carrier matrix can enhance its dissolution. Common carriers include natural polymers (Xanthan gum, guar gum), synthetic

polymers (Soluplus®, Kollidon® VA64, Kolliphor® P407, HPMC), and cyclodextrins ( $\beta$ -cyclodextrin).[6][8][9][10]

- Co-crystals: Forming co-crystals of valsartan with a suitable co-former, such as succinic acid, can significantly increase its aqueous solubility.[1][2][4]
- Nanotechnology: Reducing the particle size of valsartan to the nanometer range through techniques like nanocrystal formulation, nanoethosomes, and polymeric nanoparticles can dramatically increase the surface area for dissolution.[5][11][12][13]
- pH Modification: Incorporating alkalizing agents (e.g., sodium hydroxide) and solubilizing agents (e.g., meglumine) into the formulation can create a favorable microenvironmental pH for dissolution.[14]
- Porous Matrices: Creating porous structures of valsartan with hydrophilic carriers increases the wetting efficiency and surface area, thereby enhancing solubility.[15]

## Troubleshooting Guides

### Solid Dispersions

Problem: Low drug loading or poor content uniformity in the solid dispersion.

- Possible Cause: Inefficient mixing or incomplete dissolution of valsartan and the carrier in the solvent during preparation.
- Troubleshooting Steps:
  - Optimize Solvent System: Ensure that both valsartan and the carrier are fully soluble in the chosen solvent or solvent mixture. Methanol is a commonly used solvent.[8][9][16]
  - Increase Mixing Efficiency: Employ vigorous and consistent stirring during the dissolution step to ensure a homogenous solution before solvent evaporation.
  - Method Selection: For thermally stable compounds, consider melt-based methods like hot-melt extrusion, which can offer better content uniformity.

Problem: The prepared solid dispersion does not show a significant improvement in dissolution rate.

- Possible Cause: The drug may have recrystallized into its less soluble crystalline form upon storage or during the drying process. The chosen carrier or drug-to-carrier ratio may not be optimal.
- Troubleshooting Steps:
  - Characterize the Solid State: Use techniques like Differential Scanning Calorimetry (DSC) and X-ray Diffraction (XRD) to confirm that valsartan is present in an amorphous state within the solid dispersion.[\[6\]](#) The absence of the characteristic melting peak of crystalline valsartan in the DSC thermogram is a good indicator of amorphization.
  - Optimize Drug-to-Carrier Ratio: Experiment with different drug-to-carrier ratios. A higher proportion of the hydrophilic carrier often leads to better dissolution enhancement.[\[10\]](#)
  - Incorporate a Surfactant: The addition of a small percentage of a surfactant, like sodium lauryl sulfate (SLS), can improve the wettability of the solid dispersion and further enhance dissolution.[\[10\]](#)

## Co-crystals

Problem: Difficulty in forming co-crystals or obtaining a mixture of co-crystals and pure drug.

- Possible Cause: The chosen co-former or the stoichiometric ratio is not appropriate for stable co-crystal formation with valsartan. The solvent system may not be optimal for co-crystallization.
- Troubleshooting Steps:
  - Screen Different Co-formers: Test a variety of pharmaceutically acceptable co-formers. Succinic acid has been shown to be an effective co-former for valsartan.[\[1\]](#)[\[2\]](#)[\[4\]](#)
  - Vary Molar Ratios: Prepare co-crystals using different molar ratios of valsartan to the co-former to find the optimal stoichiometric ratio. A 1:5 drug-to-co-former ratio with succinic acid has shown a significant increase in solubility.[\[1\]](#)[\[2\]](#)

- Optimize Solvent Evaporation Rate: The rate of solvent evaporation can influence crystal growth. A slower evaporation rate may favor the formation of more stable and uniform co-crystals.

## Nanocrystals

Problem: Aggregation or instability of the nanocrystal suspension over time.

- Possible Cause: Insufficient stabilization of the nanocrystals, leading to particle growth (Ostwald ripening) or agglomeration.
- Troubleshooting Steps:
  - Select an Appropriate Stabilizer: Use a suitable stabilizer, such as Poloxamer-188, to provide steric or electrostatic stabilization to the nanocrystals in suspension.[13]
  - Optimize Homogenization Parameters: If using high-pressure homogenization, optimize the pressure and number of cycles to achieve a narrow particle size distribution, which can improve stability.
  - Lyophilization with Cryoprotectant: For long-term storage, consider lyophilizing the nanosuspension with a cryoprotectant like mannitol to prevent aggregation upon reconstitution.[13]

## Data Presentation

Table 1: Solubility Enhancement of Valsartan using Different Techniques

| Technique        | Carrier/Co-former     | Drug:Carrier/Co-former Ratio | Solubility Improvement                                 | Reference |
|------------------|-----------------------|------------------------------|--------------------------------------------------------|-----------|
| Co-crystals      | Succinic Acid         | 1:5                          | 2.6-fold increase<br>(from 198.5 µg/ml to 520.6 µg/ml) | [1][2]    |
| Solid Dispersion | Soluplus® with 2% SLS | 1:5                          | ~90-fold increase<br>(from 0.18 mg/ml to 15.35 mg/ml)  | [10]      |
| Solid Dispersion | β-Cyclodextrin        | -                            | Marked improvement                                     | [9]       |
| Porous Matrix    | SYLOID® 244 FP        | -                            | 2.83-fold increase                                     | [17]      |
| Nanocrystals     | -                     | -                            | Significant enhancement                                | [11]      |

Table 2: Bioavailability Enhancement of Valsartan Formulations

| Formulation                         | Cmax                             | AUC                                        | Bioavailability Improvement            | Reference |
|-------------------------------------|----------------------------------|--------------------------------------------|----------------------------------------|-----------|
| Nanosuspension vs. Suspension       | 1.2-fold increase                | 1.4-fold increase                          | Enhanced bioavailability               | [13]      |
| Nanoethosomal Gel vs. Oral Solution | Higher peak plasma concentration | 19.6-fold increase (137.2 vs. 7.0 µg.h/mL) | Significantly enhanced bioavailability | [12]      |
| Solid Dispersion (Freeze-dried)     | Significantly higher             | Significantly higher                       | Enhanced oral bioavailability          | [18]      |

## Experimental Protocols

## Protocol 1: Preparation of Valsartan-Succinic Acid Co-crystals by Solvent Evaporation

- Dissolution: Dissolve valsartan and succinic acid in a suitable solvent, such as methanol, in the desired molar ratio (e.g., 1:1, 1:2, 1:3, 1:5).
- Evaporation: Allow the solvent to evaporate slowly at room temperature in a controlled environment.
- Collection and Drying: Collect the resulting crystals by filtration and dry them in a desiccator for 24 hours.
- Characterization: Characterize the prepared co-crystals using Fourier Transform Infrared Spectroscopy (FTIR), Differential Scanning Calorimetry (DSC), and X-ray Diffraction (XRD) to confirm their formation and assess their physicochemical properties.

## Protocol 2: Preparation of Valsartan Solid Dispersion by Solvent Evaporation

- Solution Preparation: Accurately weigh valsartan and the chosen hydrophilic carrier (e.g., Soluplus®,  $\beta$ -cyclodextrin) in the desired ratio (e.g., 1:1, 1:3, 1:5).
- Dissolution: Dissolve both the drug and the carrier in a suitable solvent like methanol with continuous stirring until a clear solution is obtained.<sup>[9][16]</sup>
- Solvent Removal: Evaporate the solvent under reduced pressure at room temperature.
- Pulverization and Sieving: Pulverize the obtained solid mass and pass it through a sieve to get uniform particles.
- Storage: Store the prepared solid dispersion in a desiccator until further evaluation.

## Protocol 3: Saturation Solubility Study

- Sample Preparation: Add an excess amount of the valsartan formulation (pure drug, co-crystals, or solid dispersion) to a known volume of distilled water or a specific buffer in a sealed conical flask.

- Equilibration: Agitate the flasks on a rotary shaker for 24 hours at a constant temperature (e.g., 27°C) to achieve equilibrium.[19]
- Filtration and Dilution: Filter the suspension through a 0.45-μm membrane filter. Suitably dilute the filtrate with the same solvent.
- Analysis: Determine the concentration of valsartan in the filtrate using a validated analytical method, such as UV-Vis spectrophotometry at approximately 250 nm.[19]

## Visualizations



[Click to download full resolution via product page](#)

Caption: Workflow for the preparation and evaluation of valsartan solid dispersions.



[Click to download full resolution via product page](#)

Caption: Troubleshooting logic for poor dissolution of valsartan solid dispersions.

#### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. researcher.manipal.edu [researcher.manipal.edu]
- 2. rjptonline.org [rjptonline.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Sustainable Stabilizer-Free Nanoparticle Formulations of Valsartan Using Eudragit® RLPO - PMC [pmc.ncbi.nlm.nih.gov]

- 6. [rjptonline.org](http://rjptonline.org) [rjptonline.org]
- 7. [globalresearchonline.net](http://globalresearchonline.net) [globalresearchonline.net]
- 8. Enhancing valsartan solubility via solid dispersion with natural polymers. [wisdomlib.org](http://wisdomlib.org)
- 9. [medcraveonline.com](http://medcraveonline.com) [medcraveonline.com]
- 10. [researchgate.net](http://researchgate.net) [researchgate.net]
- 11. Enhancement of bioavailability of valsartan through nanocrystal formulation [wisdomlib.org](http://wisdomlib.org)
- 12. Design, Formulation, and Characterization of Valsartan Nanoethosomes for Improving Their Bioavailability [mdpi.com](http://mdpi.com)
- 13. [tandfonline.com](http://tandfonline.com) [tandfonline.com]
- 14. [jbino.com](http://jbino.com) [jbino.com]
- 15. Preparation, characterization, and in vivo evaluation of valsartan porous matrices using emulsion solvent evaporation technique - PMC [pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)
- 16. [pdfs.semanticscholar.org](http://pdfs.semanticscholar.org) [pdfs.semanticscholar.org]
- 17. [asiapharmaceutics.info](http://asiapharmaceutics.info) [asiapharmaceutics.info]
- 18. Enhanced dissolution and oral bioavailability of valsartan solid dispersions prepared by a freeze-drying technique using hydrophilic polymers - PubMed [pubmed.ncbi.nlm.nih.gov](http://pubmed.ncbi.nlm.nih.gov)
- 19. [sphinxsai.com](http://sphinxsai.com) [sphinxsai.com]
- To cite this document: BenchChem. [Technical Support Center: Overcoming Poor Aqueous Solubility of Valsartan]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b12737899#overcoming-poor-aqueous-solubility-of-valsartan>

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

### Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)